Cas no 13196-10-6 (1-benzofuran-5-ol)

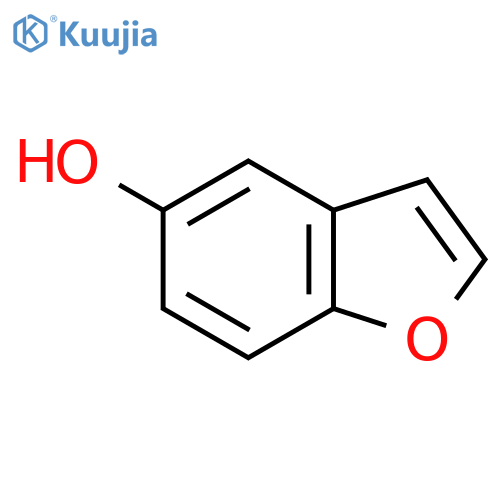

1-benzofuran-5-ol structure

商品名:1-benzofuran-5-ol

1-benzofuran-5-ol 化学的及び物理的性質

名前と識別子

-

- Benzofuran-5-ol

- 1-benzofuran-5-ol

- 5-Benzofuranol

- 5-Hydroxybenzo[b]furan

- 5-hydroxybenzofuran

- hydroxy-5 benzofuranne

- Benzo[b]furan-5-ol

- 5-Benzofuranol-,

- 5-hydroxy benzofuran

- BEN051

- IZFOPMSVNDORMZ-UHFFFAOYSA-N

- BDBM50017829

- VZ35622

- RP01016

- MB08821

- AB0039889

- Y7409

- EN300-1846879

- MFCD10699412

- AMY31989

- SY234089

- SCHEMBL276360

- CS-W004630

- 13196-10-6

- W-205386

- AKOS006283024

- FT-0718269

- DTXSID00470002

- CHEMBL349283

- PS-5082

- DB-050025

-

- MDL: MFCD10699412

- インチ: 1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H

- InChIKey: IZFOPMSVNDORMZ-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C([H])C2C([H])=C(C([H])=C([H])C1=2)O[H]

計算された属性

- せいみつぶんしりょう: 134.03700

- どういたいしつりょう: 134.036779430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.4

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.280±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 186-187 ºC

- ふってん: 247.1±13.0 ºC (760 Torr),

- フラッシュポイント: 103.3±19.8 ºC,

- 屈折率: 1.651

- ようかいど: 極微溶性(0.71 g/l)(25ºC)、

- PSA: 33.37000

- LogP: 2.13840

1-benzofuran-5-ol セキュリティ情報

1-benzofuran-5-ol 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-benzofuran-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM111082-500mg |

benzofuran-5-ol |

13196-10-6 | 95% | 500mg |

$*** | 2023-03-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GW992-200mg |

1-benzofuran-5-ol |

13196-10-6 | 98% | 200mg |

935.0CNY | 2021-07-14 | |

| abcr | AB305611-1 g |

Benzofuran-5-ol, 98%; . |

13196-10-6 | 98% | 1 g |

€349.70 | 2023-07-19 | |

| Apollo Scientific | OR42004-250mg |

5-Hydroxybenzo[b]furan |

13196-10-6 | 250mg |

£76.00 | 2025-02-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7724-1G |

1-benzofuran-5-ol |

13196-10-6 | 97% | 1g |

¥ 1,782.00 | 2023-03-31 | |

| eNovation Chemicals LLC | D586716-25G |

1-benzofuran-5-ol |

13196-10-6 | 97% | 25g |

$1540 | 2024-07-21 | |

| abcr | AB305611-5 g |

Benzofuran-5-ol, 98%; . |

13196-10-6 | 98% | 5 g |

€1,294.90 | 2023-07-19 | |

| Enamine | EN300-1846879-1.0g |

1-benzofuran-5-ol |

13196-10-6 | 95% | 1g |

$145.0 | 2023-06-03 | |

| Enamine | EN300-1846879-5.0g |

1-benzofuran-5-ol |

13196-10-6 | 95% | 5g |

$590.0 | 2023-06-03 | |

| Enamine | EN300-1846879-10.0g |

1-benzofuran-5-ol |

13196-10-6 | 95% | 10g |

$1147.0 | 2023-06-03 |

1-benzofuran-5-ol 関連文献

-

Pei Zhang,Zhaoyang Chen,Qiuli Zhang,Shuo Zhang,Xiaogang Ning,Jun Zhou RSC Adv. 2022 12 21725

-

Hao Huang,Christoffer Karlsson,Maria Str?mme,Adolf Gogoll,Martin Sj?din Phys. Chem. Chem. Phys. 2017 19 10427

-

3. Ketene S,N-acetals as synthetic intermediates for heterocycles. Reaction of ketene S,N-acetals with 1,4-quinonesHiroki Takahata,Akira Anazawa,Keiko Moriyama,Takao Yamazaki J. Chem. Soc. Perkin Trans. 1 1987 1501

-

Yu-hang Miao,Yu-heng Hu,Jie Yang,Teng Liu,Jie Sun,Xiao-jing Wang RSC Adv. 2019 9 27510

13196-10-6 (1-benzofuran-5-ol) 関連製品

- 86-77-1(Dibenzob,dfuran-2-ol)

- 13391-28-1(5-methoxy-1-benzofuran)

- 20357-70-4(2-methoxydibenzob,dfuran)

- 19261-06-4(8-oxatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ol)

- 480-97-7(1-benzofuran-4-ol)

- 13196-11-7(Benzofuran-6-Ol)

- 20279-16-7(8-oxatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-5-ol)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13196-10-6)1-benzofuran-5-ol

清らかである:99%

はかる:1g

価格 ($):178.0